molecular formula C14H11FN2OS B2380076 N-(4-fluorophenyl)-6-methoxy-1,3-benzothiazol-2-amine CAS No. 862975-85-7

N-(4-fluorophenyl)-6-methoxy-1,3-benzothiazol-2-amine

Cat. No. B2380076
CAS RN: 862975-85-7
M. Wt: 274.31
InChI Key: ZLQKOVWHSWGBKW-UHFFFAOYSA-N
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Description

“N-(4-fluorophenyl)-6-methoxy-1,3-benzothiazol-2-amine” is a complex organic compound. It contains a benzothiazole ring which is a type of heterocyclic compound . The benzothiazole ring is substituted with a methoxy group at the 6th position and an amine group at the 2nd position. The amine group is further substituted with a 4-fluorophenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a methoxy group, an amine group, and a fluorophenyl group . The exact structure would need to be confirmed using spectroscopic methods, including IR and NMR .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound would likely include formation of the benzothiazole ring and subsequent functionalization to introduce the methoxy and fluorophenyl groups. The exact reactions would depend on the specific synthetic route used.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These properties could include solubility, melting point, boiling point, and spectral properties .

Future Directions

Future research could focus on synthesizing this compound and studying its potential biological activities. This could include testing its antimicrobial and anticancer activities, as well as studying its mechanism of action .

properties

IUPAC Name

N-(4-fluorophenyl)-6-methoxy-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2OS/c1-18-11-6-7-12-13(8-11)19-14(17-12)16-10-4-2-9(15)3-5-10/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQKOVWHSWGBKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-6-methoxy-1,3-benzothiazol-2-amine

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